2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide
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Overview
Description
2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzo[d]thiazole moiety, a fluorophenyl group, and a nicotinamide segment, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide typically involves the following steps:
Formation of benzo[d]thiazole: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the fluorophenyl group: This step involves the coupling of the benzo[d]thiazole with 4-fluorobenzoyl chloride under basic conditions.
Formation of nicotinamide: The final step involves the reaction of the intermediate product with nicotinic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, potentially altering the benzo[d]thiazole or nicotinamide moieties.
Substitution: Substituted derivatives, particularly at the fluorophenyl group.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties and used in optoelectronics.
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Utilized as a fluorescent probe for sensing applications.
6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Investigated as a corrosion inhibitor.
Uniqueness
2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide stands out due to its combination of a benzo[d]thiazole moiety, a fluorophenyl group, and a nicotinamide segment, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction between 2-aminobenzothiazole and 4-fluorobenzoyl chloride, followed by coupling with pyridine-3-carboxylic acid. The reaction conditions usually include the use of bases like triethylamine in solvents such as dimethylformamide (DMF) to facilitate the process.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzothiazolyl-pyridine derivatives against various viral strains, including H5N1 and SARS-CoV-2. Compounds containing fluorine atoms demonstrated enhanced activity, with specific derivatives showing over 90% inhibition against the H5N1 virus at concentrations as low as 0.5 μmol/μL .
Table 1: Antiviral Efficacy of Selected Compounds
Compound | IC50 (μM) against H5N1 | IC50 (μM) against SARS-CoV-2 |
---|---|---|
8h | 0.25 | 3.669 |
8f | 0.5 | 10.52 |
Ribavirin | 0.5 | Not applicable |
The mechanism of action for these compounds involves virucidal effects at various stages of viral replication, including inhibition of the CoV-3CL protease .
Anticancer Activity
In addition to antiviral properties, benzothiazolyl-pyridine derivatives have shown promise in cancer therapy. The antiproliferative activity was evaluated against several cancer cell lines, revealing significant cytotoxic effects. For example, one study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
8h | Breast | 12.4 |
8f | Colon | 15.6 |
Control | Doxorubicin | 0.5 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it binds effectively to active sites of target proteins, inhibiting their function and disrupting cellular processes crucial for viral replication and tumor growth .
Case Studies
A notable case study involved the evaluation of a series of benzothiazolyl-pyridine derivatives in a clinical setting, where compounds were tested for their efficacy against viral infections and cancer proliferation. The study demonstrated that modifications in the chemical structure (e.g., fluorination) significantly impacted biological activity, underscoring the importance of structural optimization in drug design .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-12-7-9-13(10-8-12)22-18(24)14-4-3-11-21-17(14)19-23-15-5-1-2-6-16(15)25-19/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELANTPKQRAEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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